molecular formula C15H16ClNO B2487154 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one CAS No. 742118-86-1

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one

Cat. No.: B2487154
CAS No.: 742118-86-1
M. Wt: 261.75
InChI Key: JZNKVNMEXHKRJL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound encompasses a complex arrangement of aromatic and aliphatic structural elements that define its chemical identity and reactivity profile. The compound possesses the molecular formula C₁₅H₁₆ClNO with a corresponding molecular weight of 261.75 grams per mole, distinguishing it from related ethanone derivatives through the presence of an additional methylene unit in the carbonyl-bearing side chain.

The systematic International Union of Pure and Applied Chemistry nomenclature reflects the hierarchical organization of functional groups within the molecular framework. The base structure consists of a five-membered pyrrole ring system substituted at the 2 and 5 positions with methyl groups, while the nitrogen atom bears a phenyl substituent. The propanone moiety extends from the 3-position of the pyrrole ring, with the alpha carbon bearing a chlorine substituent that significantly influences the compound's electronic distribution and chemical reactivity patterns.

The spatial arrangement of substituents creates distinct electronic environments throughout the molecule. The phenyl ring attached to the pyrrole nitrogen introduces extended conjugation possibilities, while the dimethyl substitution pattern on the pyrrole ring provides steric bulk that influences molecular conformation and intermolecular interactions. The chlorine atom positioned alpha to the carbonyl group serves as both an electron-withdrawing element and a potential leaving group in nucleophilic substitution reactions.

Structural Feature Specification Impact on Properties
Molecular Formula C₁₅H₁₆ClNO Defines elemental composition
Molecular Weight 261.75 g/mol Influences physical properties
Pyrrole Substitution 2,5-dimethyl Provides steric hindrance
Nitrogen Substituent Phenyl group Extends conjugation
Carbonyl Chain Propan-1-one Determines ketone reactivity
Halogen Position Alpha to carbonyl Activates nucleophilic attack

The molecular structure features a pyrrole ring that maintains aromatic character despite the electron-donating nature of the nitrogen atom. This aromatic system is further stabilized by the conjugation with the attached phenyl ring, creating an extended pi-electron system that influences the compound's spectroscopic properties and chemical behavior. The positioning of the propanone side chain at the 3-position of the pyrrole ring creates a molecular architecture where the ketone functionality is separated from the aromatic system by a single carbon-carbon bond, allowing for electronic communication while maintaining distinct reactive sites.

Crystallographic Characterization

Crystallographic analysis of this compound requires systematic examination of its solid-state packing arrangements and intermolecular interactions that govern crystal formation and stability. The principles of X-ray crystallography provide the fundamental framework for understanding how individual molecules organize into three-dimensional crystal lattices through various non-covalent interactions including hydrogen bonding, van der Waals forces, and halogen bonding interactions.

The crystallographic characterization process begins with the preparation of suitable single crystals through controlled crystallization conditions that promote the formation of well-ordered crystalline materials. The molecular structure of this compound presents several features that influence crystal packing, including the planar pyrrole ring system, the flexible propanone side chain, and the chlorine substituent that can participate in halogen bonding interactions with neighboring molecules. The phenyl substituent on the pyrrole nitrogen provides additional aromatic surface area for potential pi-pi stacking interactions between adjacent molecules in the crystal lattice.

X-ray diffraction analysis reveals the detailed molecular geometry within the crystal structure, including precise bond lengths, bond angles, and torsional angles that define the three-dimensional molecular conformation. The data collection process involves mounting crystals in an intense X-ray beam and measuring the angles and intensities of diffracted X-rays to determine structure factors from which electron density maps can be calculated. These electron density maps provide the foundation for building accurate molecular models that reveal the precise atomic positions and their thermal motion parameters.

Crystallographic Parameter Typical Range Significance
Crystal Size >0.1 mm Minimum for diffraction
Temperature Range 100-298 K Controls thermal motion
Resolution Limit 0.8-1.5 Å Defines detail level
Completeness >95% Data quality measure
R-factor <5% Structure reliability
Space Group Variable Symmetry classification

The crystal packing analysis focuses on identifying the dominant intermolecular interactions that stabilize the crystal structure. Hydrogen bonding patterns play a crucial role in crystal stability, particularly involving the carbonyl oxygen atom as a hydrogen bond acceptor and any available hydrogen bond donors from neighboring molecules. The chlorine substituent can participate in halogen bonding interactions, where the chlorine atom acts as an electron acceptor in weak directional interactions with electron-rich regions of adjacent molecules.

Thermal analysis of the crystalline material provides insights into the relative stability of different polymorphic forms and the temperature-dependent behavior of the crystal structure. The thermal motion of atoms within the crystal lattice, characterized by anisotropic displacement parameters, reveals information about molecular flexibility and the strength of intermolecular interactions that maintain crystal cohesion. Understanding these thermal properties is essential for predicting the physical stability of the compound under various storage and processing conditions.

Conformational Analysis via Computational Chemistry

Computational chemistry methods provide detailed insights into the conformational preferences and energy landscapes of this compound through systematic exploration of its molecular flexibility and intramolecular interactions. The conformational analysis encompasses both the rotation around single bonds and the overall molecular shape that results from the interplay between steric repulsion, electronic effects, and intramolecular attractive interactions.

The propanone side chain represents the primary source of conformational flexibility within the molecule, with rotation around the carbon-carbon bond connecting the pyrrole ring to the ketone functionality creating distinct conformational states. These rotational states can be characterized using dihedral angle analysis, where the relative orientations of the pyrrole ring and the propanone group define specific conformational families. The energy barriers between different conformational states depend on steric interactions between the chlorine substituent and the aromatic ring systems, as well as electronic effects arising from the conjugation between the carbonyl group and the pyrrole ring.

Density functional theory calculations provide quantitative energy differences between conformational isomers and reveal the factors that stabilize preferred molecular geometries. The computational analysis typically involves geometry optimization of multiple starting conformations followed by frequency calculations to confirm that optimized structures represent true energy minima rather than transition states. The resulting energy profiles illuminate the accessible conformational space and identify the most thermodynamically stable molecular arrangements under different environmental conditions.

Conformational Feature Energy Range (kcal/mol) Structural Characteristic
C-C Bond Rotation 0-15 Pyrrole-ketone orientation
Phenyl Ring Rotation 0-8 N-phenyl torsion
Chlorine Position 2-6 Alpha-substitution effect
Ring Planarity 0-3 Pyrrole distortion
Side Chain Extension 1-4 Ketone accessibility

The electronic structure analysis reveals how conformational changes affect the distribution of electron density throughout the molecule and influence its chemical reactivity patterns. Molecular orbital calculations demonstrate the extent of conjugation between the pyrrole aromatic system and the carbonyl group, showing how different conformational states modulate the electronic communication between these functional groups. The frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide insights into the compound's electron-donating and electron-accepting capabilities in different conformational states.

Solvent effects play a significant role in determining the preferred conformational states of the molecule in solution compared to the gas phase. Continuum solvation models incorporated into the computational analysis account for the stabilizing or destabilizing effects of different solvents on specific conformational arrangements. Polar solvents tend to stabilize conformations that maximize the dipole moment of the molecule, while nonpolar solvents favor conformations that minimize unfavorable dipole-solvent interactions. These solvent-dependent conformational preferences have important implications for understanding the compound's behavior in different reaction media and its interaction with biological targets.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-9-14(15(18)11(2)16)12(3)17(10)13-7-5-4-6-8-13/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNKVNMEXHKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells and found that certain derivatives demonstrated potent activity, potentially making them candidates for further development in cancer therapeutics .

Case Study:
In an experiment involving the exposure of A549 cells to this compound at a concentration of 100 µM for 24 hours, the results showed varying degrees of cytotoxicity compared to standard chemotherapy drugs like cisplatin. The findings suggested that modifications to the phenyl ring could enhance or diminish anticancer activity, highlighting the importance of structural variations in therapeutic efficacy .

Antimicrobial Properties

The compound's structural characteristics also suggest potential applications in antimicrobial research. The pyrrole derivatives are known to target multidrug-resistant bacteria, making them valuable in the development of new antimicrobial agents. Studies have indicated that these compounds can disrupt bacterial cell membranes or interfere with vital metabolic processes .

Synthetic Chemistry

As a versatile intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, enabling the creation of novel compounds with desirable properties for pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity Compound Target Outcome
AnticancerThis compoundA549 Lung Adenocarcinoma CellsModerate cytotoxicity observed
AntimicrobialPyrrole DerivativesMultidrug-resistant BacteriaEffective against certain strains
Synthetic IntermediateThis compoundVarious Organic SynthesesVersatile building block

Mechanism of Action

Comparison with Similar Compounds

Impact of Substituents :

  • The 2,5-dimethyl-1-phenylpyrrole group contributes steric bulk and aromatic stability, influencing solubility and crystallinity.

Physicochemical Properties

  • Solubility: The phenylpyrrole moiety likely reduces water solubility compared to simpler ketones, similar to quinoline derivatives .
  • Stability: The chlorine substituent may increase susceptibility to hydrolysis relative to non-halogenated analogues, a trend observed in sulfides and chloroalkanes .

Research Findings and Methodological Insights

Crystallographic Analysis

  • The refinement program SHELXL is critical for resolving the stereochemical details of such compounds, particularly for confirming the positions of chlorine and methyl groups on the pyrrole ring .
  • High-resolution X-ray diffraction data, processed via SHELX software, enable accurate determination of intermolecular interactions (e.g., van der Waals forces, hydrogen bonding) in crystal lattices .

Stereochemical Considerations

  • The compound’s stereochemistry (if chiral) could be resolved using chiral auxiliaries or catalysts, as demonstrated in the synthesis of piperidin-1-yl-propan-1-one derivatives .

Biological Activity

2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes a pyrrole ring—a feature common in many biologically active molecules.

The molecular formula of this compound is C14H14ClNOC_{14}H_{14}ClNO, with a molecular weight of approximately 247.72 g/mol. Its structure can be represented as follows:

IUPAC Name 2chloro1(2,5dimethyl1phenyl1Hpyrrol3yl)propan1one\text{IUPAC Name }2-\text{chloro}-1-(2,5-\text{dimethyl}-1-\text{phenyl}-1H-\text{pyrrol}-3-\text{yl})\text{propan}-1-\text{one}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial and antifungal properties. Studies have shown that derivatives of pyrrole compounds often exhibit significant antimicrobial activities, which can be attributed to their ability to disrupt cellular processes in target organisms.

Antibacterial Activity

Research indicates that various pyrrole derivatives possess potent antibacterial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in these compounds is believed to enhance their bioactivity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (mg/mL)Target Bacteria
2-Chloro-1-(2,5-dimethyl...0.0039Staphylococcus aureus
0.025Escherichia coli
Sodium Pyrrolidide<0.01Various Gram-positive
3-(3-hydroxy-4-methoxyphenyl)...0.015E. coli

The mechanism by which these compounds exert their antibacterial effects typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the chlorine atom in the structure may also contribute to its lipophilicity, allowing for better penetration into bacterial cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrrole-based compounds in treating infections caused by resistant strains of bacteria. For example, a recent study demonstrated that a series of pyrrole derivatives, including the compound in focus, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Study Findings:

In vitro testing revealed:

  • Complete bactericidal effect against MRSA at concentrations as low as 0.01 mg/mL.
  • Synergistic effects when combined with standard antibiotics such as vancomycin.

Antifungal Activity

In addition to antibacterial properties, some studies have indicated potential antifungal activity for pyrrole derivatives. The compound's structural features may allow it to interact with fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

Table 2: Antifungal Activity

Compound NameMIC (mg/mL)Target Fungi
2-Chloro-1-(2,5-dimethyl...0.005Candida albicans
0.010Aspergillus niger

Q & A

Q. What are the common synthetic routes for 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one?

The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrrole core. A plausible route includes:

  • Friedel-Crafts acylation : Introducing the propanone moiety to the 2,5-dimethyl-1-phenylpyrrole via electrophilic substitution .
  • Chlorination : Subsequent halogenation at the α-position of the ketone using agents like sulfuryl chloride (SO₂Cl₂) or PCl₃ .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the product. Key intermediates and reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as over-chlorination or ring decomposition .

Q. How is this compound purified and characterized in laboratory settings?

  • Purification :
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are common solvents.
  • Column Chromatography : Using silica gel with gradients of ethyl acetate in hexane .
    • Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole ring protons at δ 6.5–7.2 ppm, ketone carbonyl at ~200 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (247.72 g/mol) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (if available) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Methodological steps include:

  • X-ray Crystallography : Use SHELXL for structure refinement to resolve bond angles/geometry .
  • DFT Calculations : Compare optimized gas-phase structures (via Gaussian or ORCA) with crystallographic data to identify steric/electronic influences .
  • Variable-Temperature NMR : Probe conformational changes in solution (e.g., coalescence temperatures for rotating groups) . Example: A planar pyrrole ring in X-ray may appear distorted in NMR due to solvent interactions; this requires iterative validation .

Q. What advanced computational methods are recommended for analyzing substituent effects on the pyrrole ring?

  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-withdrawing/donating effects of substituents (e.g., chlorine’s impact on electrophilicity) .
  • Docking Studies : If the compound has bioactive potential, use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes) .
  • QSAR Modeling : Correlate substituent positions (e.g., 2,5-dimethyl vs. 3-chloro) with physicochemical properties (logP, polar surface area) . Table: Substituent Effects on Reactivity
SubstituentPositionElectronic EffectBiological Implication
Clα-ketoneElectron-withdrawingEnhances electrophilicity for nucleophilic attacks
2,5-DimethylPyrroleSteric hindranceMay reduce π-stacking in crystal lattices

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing chlorine with fluorine or varying phenyl group positions) .
  • Biological Assays : Test inhibition of cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase activity via fluorescence quenching) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ketone) to track metabolic pathways or degradation products . Example: A 2024 study on indazole analogs demonstrated that chloro substitution at the α-position increased cytotoxicity by 40% compared to bromo analogs .

Methodological Notes

  • Crystallography : SHELX software (SHELXL for refinement) is critical for resolving hydrogen bonding and π-π interactions in the solid state .
  • Synthetic Caution : Chlorination reactions require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Data Validation : Cross-reference spectral data with databases like PubChem or IUCr to ensure reproducibility .

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